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molecular formula C11H10FNO3 B8431556 2-(Cyclopent-3-enyloxy)-4-fluoro-1-nitro-benzene

2-(Cyclopent-3-enyloxy)-4-fluoro-1-nitro-benzene

Cat. No. B8431556
M. Wt: 223.20 g/mol
InChI Key: VTFTYKNQTMDQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754079B2

Procedure details

Prepared analogously to XVI.1 from 1 g cyclopentenol, 1.57 g 5-fluoro-2-nitro-phenol and 1.89 ml DEAD.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
1.89 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH:2]=1.[F:7][C:8]1[CH:9]=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[C:12](O)[CH:13]=1.CCOC(/N=N/C(OCC)=O)=O>>[CH:1]1([O:6][C:10]2[CH:9]=[C:8]([F:7])[CH:13]=[CH:12][C:11]=2[N+:15]([O-:17])=[O:16])[CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CCCC1)O
Name
Quantity
1.57 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
DEAD
Quantity
1.89 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC=CC1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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